

Technical Support Center: Maintaining Vacuum Systems for Rubidium-87 Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rubidium-87**

Cat. No.: **B1240521**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the ultra-high vacuum (UHV) systems essential for **Rubidium-87** experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the operation of vacuum systems for **Rubidium-87** experiments.

Issue	Possible Causes	Recommended Actions
High Base Pressure	Real leak in the system, Outgassing from components, Virtual leak (trapped volume), Contamination (e.g., fingerprints, oils)	<ol style="list-style-type: none">1. Perform a leak check using a helium leak detector.[1]2. Conduct a bakeout to desorb water and other volatile species from the chamber walls.[1][2]3. Use a Residual Gas Analyzer (RGA) to identify the composition of the residual gas, which can help pinpoint the source of the high pressure.[3][4][5][6][7]4. Ensure all components are properly cleaned and handled with powder-free gloves.[2][8]
Inability to Reach UHV	Inadequate pumping speed, High outgassing rate of materials, Permeation of atmospheric gases (especially helium) through viewports and seals	<ol style="list-style-type: none">1. Verify that the pumping system (e.g., ion pump, turbomolecular pump) is operating correctly.2. Select materials with low outgassing rates for all in-vacuum components.[9][10]3. Bake the entire system to reduce outgassing.[9]4. Use high-quality viewports and gaskets with low helium permeability.[11]
Pressure Spikes	Sudden outgassing from a component, Electrical discharge in an ion pump or gauge, Mechanical shock or vibration	<ol style="list-style-type: none">1. Monitor the RGA for sudden changes in gas composition to identify the source.2. Check for any loose electrical connections or signs of arcing.3. Isolate the system from mechanical vibrations.

Contamination of Rubidium Source

Backstreaming from pumps, Impurities in the rubidium source material, Reaction with residual gases

1. Use oil-free pumps (e.g., scroll pumps, diaphragm pumps) as backing pumps.[\[1\]](#)
2. Use high-purity rubidium and handle it in an inert atmosphere.
3. Maintain a good UHV environment to minimize reactions with background gases.

Frequently Asked Questions (FAQs)

1. What is the typical base pressure required for a **Rubidium-87** experiment?

For most laser cooling and trapping experiments with **Rubidium-87**, a base pressure in the ultra-high vacuum (UHV) regime, typically below 10^{-9} Torr (10^{-9} mbar), is necessary.[\[9\]](#)[\[11\]](#) Some experiments, like Bose-Einstein Condensation (BEC), may require even lower pressures, in the range of 10^{-10} to 10^{-11} Torr.[\[12\]](#)[\[13\]](#)

2. What is a bakeout and why is it necessary?

A bakeout is the process of heating the entire vacuum chamber and its internal components to elevated temperatures (typically 150-400°C) while pumping.[\[1\]](#)[\[2\]](#) This process accelerates the desorption of adsorbed gases, primarily water vapor, from the surfaces, allowing them to be pumped away.[\[9\]](#) A thorough bakeout is crucial for achieving UHV pressures by significantly reducing the outgassing rate of the system components.[\[1\]](#)

3. How do I perform a bakeout?

A typical bakeout procedure involves:

- Wrapping the vacuum chamber with heater tapes or placing it inside a bakeout oven.
- Slowly ramping up the temperature to the desired setpoint.
- Monitoring the pressure and temperature at various points on the chamber.[\[14\]](#)

- Holding the temperature for an extended period (typically 24-72 hours).
- Slowly ramping down the temperature to avoid thermal stress.

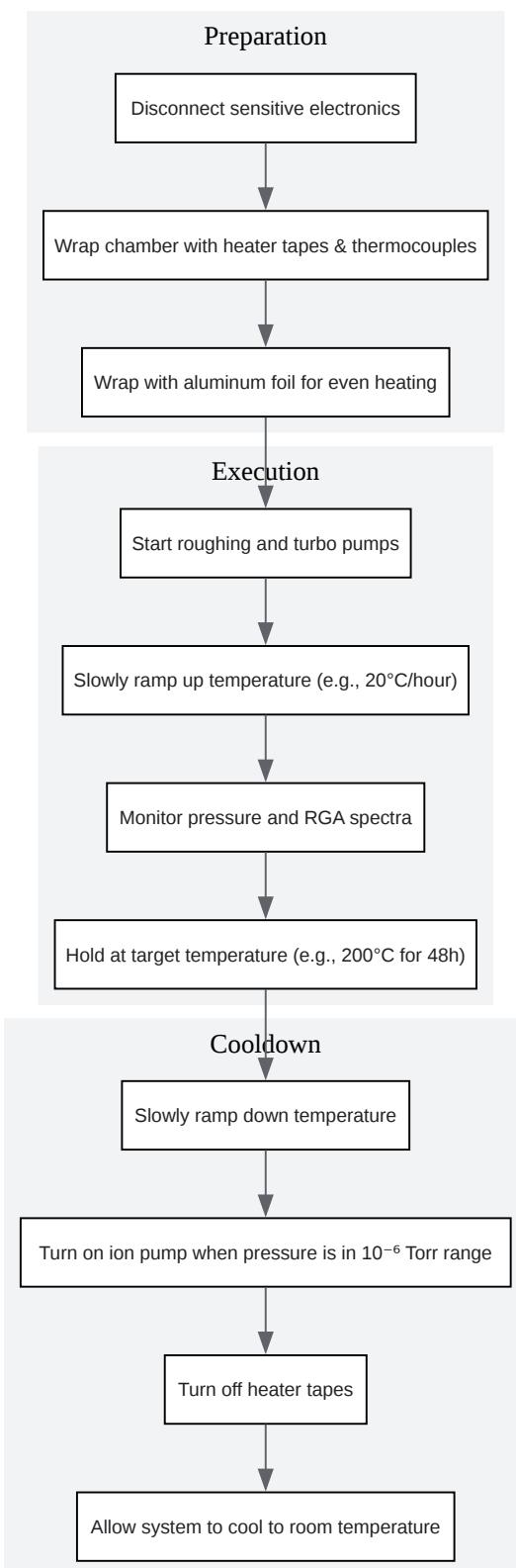
4. What are the key considerations for material selection in a UHV system for **Rubidium-87**?

Materials used in UHV systems must have low outgassing rates, low vapor pressure, and be able to withstand bakeout temperatures.[\[9\]](#)[\[10\]](#) Commonly used materials include:

- Chamber: Stainless steel (304L or 316L)
- Gaskets: Oxygen-free high-conductivity (OFHC) copper for ConFlat (CF) flanges.[\[1\]](#)[\[15\]](#)
- Viewports: Fused silica or sapphire brazed to a Kovar or stainless steel flange.
- Internal Components: OFHC copper, alumina, titanium, and non-virtual-leaking fasteners.

5. What is a Residual Gas Analyzer (RGA) and how can it be used for troubleshooting?

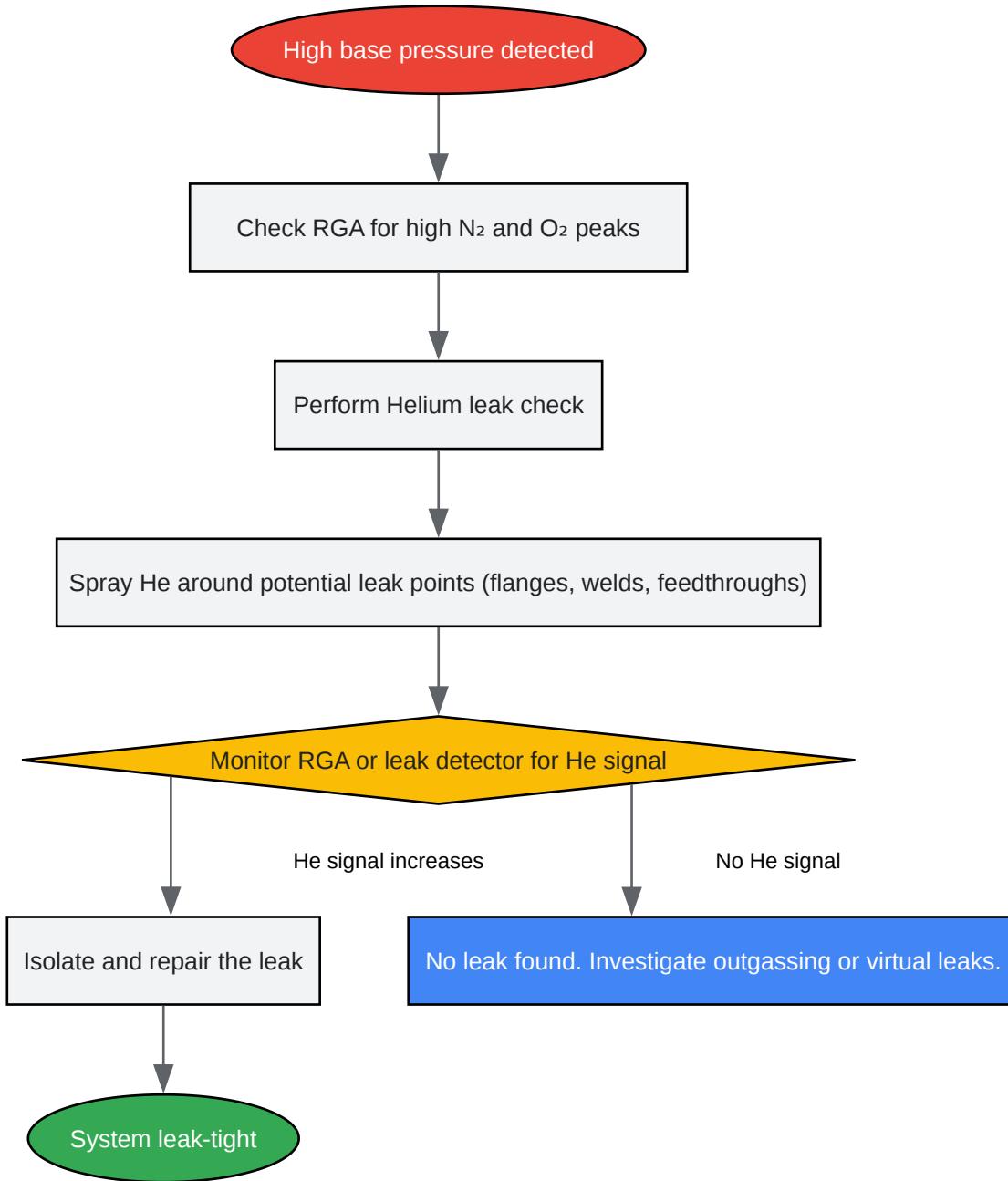
An RGA is a mass spectrometer that identifies the composition of residual gases in a vacuum system.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It is an invaluable tool for:


- Leak Detection: By monitoring for a tracer gas (like helium or argon) sprayed around potential leak sites.[\[4\]](#)
- Identifying Contamination: Detecting the presence of hydrocarbons, water vapor, or other contaminants.[\[7\]](#)
- Monitoring Bakeout Progress: Observing the decrease in water vapor partial pressure during a bakeout.

Quantitative Data Summary

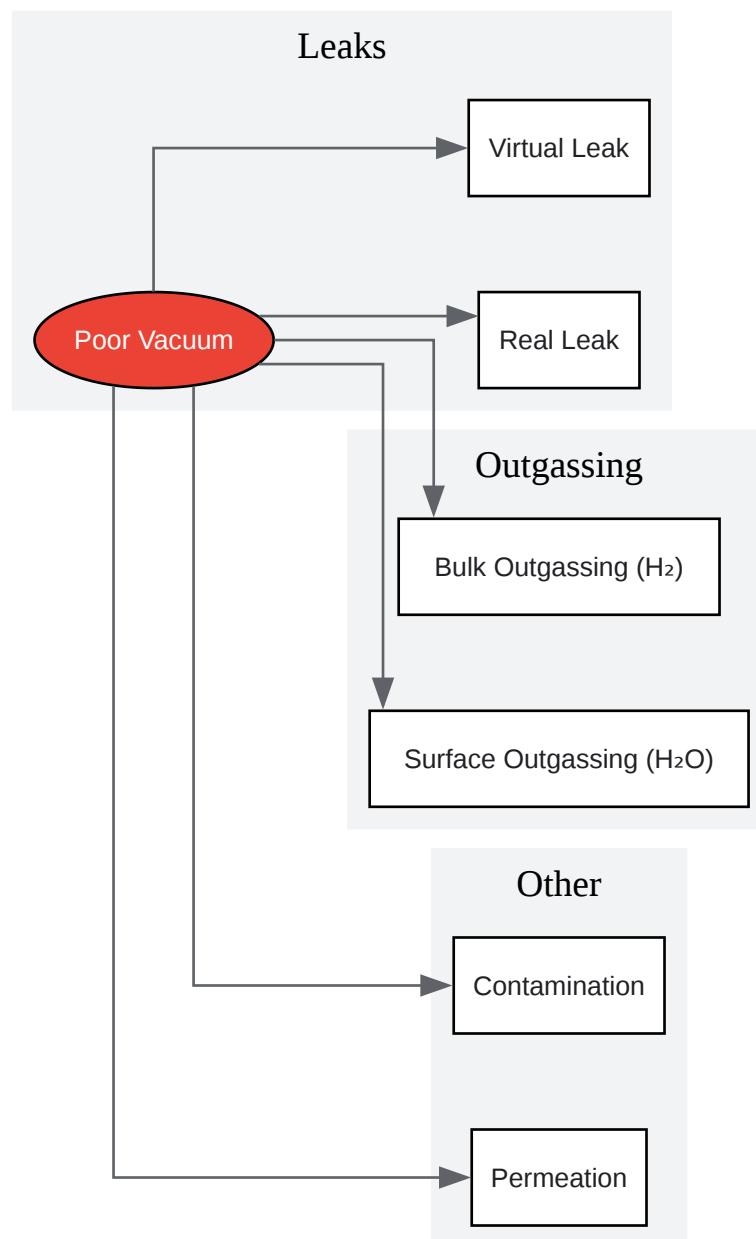
Parameter	Typical Value	Notes
Operating Pressure	$< 1 \times 10^{-9}$ Torr	For standard laser cooling and trapping.
BEC Experiment Pressure	$10^{-10} - 10^{-11}$ Torr	Lower pressures are required to increase the lifetime of the condensate. [12] [13]
Bakeout Temperature	150 - 400 °C	The maximum temperature is often limited by the components with the lowest thermal rating, such as viewports or in-vacuum electronics. [1] [2] [16]
Bakeout Duration	24 - 72 hours	Longer bakeouts at higher temperatures lead to lower base pressures. [16]
Helium Leak Rate	$< 1 \times 10^{-9}$ mbar·L/s	For a UHV system to be considered leak-tight. [1]

Experimental Protocols & Workflows


Bakeout Procedure Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for baking out a UHV system.


Leak Detection Workflow

[Click to download full resolution via product page](#)

Caption: A systematic approach to finding leaks in a vacuum system.

Common Vacuum Problems and Causes

[Click to download full resolution via product page](#)

Caption: Logical relationships of common UHV problems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. conceptvacuum.com [conceptvacuum.com]
- 2. Vacuum bake out: its importance and implementation - Leybold USA [leybold.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. pfeiffer-vacuum.com [pfeiffer-vacuum.com]
- 6. Vacuum Processing | Residual Gas Analysis [hidenanalytical.com]
- 7. Residual Gas Analysis [mks.com]
- 8. vaccoat.com [vaccoat.com]
- 9. Ultra-high vacuum - Wikipedia [en.wikipedia.org]
- 10. pfeiffer-vacuum.com [pfeiffer-vacuum.com]
- 11. Ultra High Vacuum (UHV) in a chip [phyweb.phys.soton.ac.uk]
- 12. jila.colorado.edu [jila.colorado.edu]
- 13. jila.colorado.edu [jila.colorado.edu]
- 14. safety.als.lbl.gov [safety.als.lbl.gov]
- 15. agilent.com [agilent.com]
- 16. rbdinstruments.com [rbdinstruments.com]
- To cite this document: BenchChem. [Technical Support Center: Maintaining Vacuum Systems for Rubidium-87 Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240521#best-practices-for-maintaining-vacuum-systems-for-rubidium-87-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com